molecular formula C13H6F4N4O B10976661 N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10976661
M. Wt: 310.21 g/mol
InChI Key: WRUILYMNTMALRG-UHFFFAOYSA-N
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Description

N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in materials science and medicinal chemistry .

Preparation Methods

The synthesis of N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with 2,3,5,6-tetrafluoroaniline under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its tetrafluorophenyl group, which imparts distinct photophysical properties and enhances its stability compared to other derivatives .

Properties

Molecular Formula

C13H6F4N4O

Molecular Weight

310.21 g/mol

IUPAC Name

N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H6F4N4O/c14-6-4-7(15)11(17)12(10(6)16)19-13(22)8-5-9-18-2-1-3-21(9)20-8/h1-5H,(H,19,22)

InChI Key

WRUILYMNTMALRG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)NC3=C(C(=CC(=C3F)F)F)F)N=C1

Origin of Product

United States

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